N-(3-chloro-4-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide
CAS No.: 1207012-42-7
Cat. No.: VC4727726
Molecular Formula: C19H16ClFN2O3S2
Molecular Weight: 438.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207012-42-7 |
|---|---|
| Molecular Formula | C19H16ClFN2O3S2 |
| Molecular Weight | 438.92 |
| IUPAC Name | N-(3-chloro-4-fluorophenyl)-3-[methyl-(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C19H16ClFN2O3S2/c1-12-4-3-5-14(10-12)23(2)28(25,26)17-8-9-27-18(17)19(24)22-13-6-7-16(21)15(20)11-13/h3-11H,1-2H3,(H,22,24) |
| Standard InChI Key | DMMLUSJKDJVGFL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Introduction
N-(3-chloro-4-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide is a synthetic organic compound belonging to the class of thiophene derivatives. These compounds are widely studied for their potential applications in medicinal chemistry, particularly as candidates for antimicrobial, anti-inflammatory, or anticancer agents. This article provides a detailed exploration of the compound's structure, synthesis, properties, and potential applications.
Synthesis
The synthesis of N-(3-chloro-4-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide typically involves multi-step reactions, including:
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Formation of Thiophene Derivative:
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Thiophene derivatives are often synthesized through electrophilic substitution reactions at the α-position relative to sulfur.
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Introduction of Sulfonamide Group:
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A sulfonamide moiety is introduced via reaction with sulfonyl chlorides in the presence of a base.
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Amidation Reaction:
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The carboxylic acid group of thiophene is converted into an amide by reacting with an appropriate amine (e.g., 3-chloro-4-fluoroaniline) using coupling agents like carbodiimides.
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Biological Significance and Applications
Potential Applications:
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Antimicrobial Activity:
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Sulfonamides are known for their antibacterial properties due to their ability to inhibit dihydropteroate synthase in bacterial folate synthesis pathways.
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The thiophene scaffold enhances lipophilicity, potentially improving cell membrane permeability.
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Anti-inflammatory Potential:
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Compounds with similar structures have been investigated as inhibitors of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in inflammatory pathways.
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Anticancer Research:
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The presence of halogenated phenyl groups may enhance binding affinity to cancer-related targets due to increased hydrophobic interactions.
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In Silico Studies:
Molecular docking studies can provide insights into the binding interactions of this compound with biological targets such as enzymes or receptors. These studies are essential for understanding its mechanism of action and optimizing its pharmacological properties.
Analytical Characterization
The compound can be characterized using various analytical techniques:
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Nuclear Magnetic Resonance (NMR):
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Proton (H) and Carbon (C) NMR spectroscopy confirm structural details, such as chemical shifts corresponding to aromatic protons and thiophene carbons.
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Infrared Spectroscopy (IR):
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Key absorption bands include:
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Amide group (~1650 cm)
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Sulfonamide group (~1300–1150 cm)
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Aromatic C-H stretching (~3100 cm).
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Mass Spectrometry (MS):
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Provides molecular ion peaks consistent with the molecular weight.
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X-ray Crystallography:
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Determines the three-dimensional arrangement of atoms within the molecule, confirming bond angles and dihedral angles.
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Research Findings
Comparative Studies:
Similar compounds have demonstrated promising pharmacological activities:
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Thiophene-based sulfonamides have shown antimicrobial activity against Gram-positive and Gram-negative bacteria .
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Halogenated amides have exhibited anticancer activity by inhibiting cell proliferation in breast cancer cell lines .
Limitations:
While the compound holds potential, further studies are required to:
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Assess its pharmacokinetics and bioavailability.
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Evaluate toxicity profiles in preclinical models.
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Optimize its structure for enhanced activity and reduced side effects.
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